Cas no 847396-63-8 (1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

1-Benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a benzodiazole core fused with a pyrrolidinone moiety. Its design incorporates a benzyl group and a 4-methylphenoxypropyl side chain, enhancing its potential for selective binding interactions. This compound is of interest in medicinal chemistry due to its modular framework, which allows for fine-tuning of pharmacological properties. The presence of multiple functional groups offers versatility in derivatization, making it a valuable intermediate for the synthesis of biologically active molecules. Its stability and synthetic accessibility further support its utility in research applications, particularly in the development of enzyme inhibitors or receptor modulators.
1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one structure
847396-63-8 structure
Product name:1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
CAS No:847396-63-8
MF:C28H29N3O2
Molecular Weight:439.548766851425
CID:6304829
PubChem ID:4754213

1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
    • 847396-63-8
    • 1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
    • 1-benzyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
    • 1-benzyl-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
    • AKOS001169205
    • F0660-1920
    • AKOS016259257
    • Z111780716
    • インチ: 1S/C28H29N3O2/c1-21-12-14-24(15-13-21)33-17-7-16-31-26-11-6-5-10-25(26)29-28(31)23-18-27(32)30(20-23)19-22-8-3-2-4-9-22/h2-6,8-15,23H,7,16-20H2,1H3
    • InChIKey: BCJHMSRUXGQCJK-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2=NC3C=CC=CC=3N2CCCOC2C=CC(C)=CC=2)CN1CC1C=CC=CC=1

計算された属性

  • 精确分子量: 439.22597718g/mol
  • 同位素质量: 439.22597718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 629
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 47.4Ų

1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0660-1920-15mg
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
847396-63-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0660-1920-20μmol
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
847396-63-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0660-1920-5mg
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
847396-63-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0660-1920-10μmol
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
847396-63-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0660-1920-10mg
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
847396-63-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0660-1920-30mg
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
847396-63-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0660-1920-2μmol
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
847396-63-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0660-1920-2mg
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
847396-63-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0660-1920-5μmol
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
847396-63-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0660-1920-1mg
1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
847396-63-8 90%+
1mg
$54.0 2023-05-17

1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 関連文献

1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-oneに関する追加情報

Introduction to 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS No. 847396-63-8)

1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the chemical identifier CAS No. 847396-63-8, represents a fusion of benzyl, pyrrolidinone, and benzodiazole moieties, which collectively contribute to its potential therapeutic applications. The presence of a 4-methylphenoxy substituent in its molecular framework suggests a possible influence on its metabolic stability and interaction with biological targets.

The structural composition of 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one positions it as a candidate for further exploration in drug discovery initiatives. The benzodiazole moiety is particularly noteworthy, as it is well-documented for its anxiolytic and sedative effects, often utilized in the treatment of anxiety disorders and insomnia. The integration of this moiety with a pyrrolidinone scaffold introduces additional layers of pharmacological complexity, which may enhance binding affinity or modulate receptor interactions.

Recent advancements in medicinal chemistry have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological pathways simultaneously. The compound’s architecture aligns well with this concept, as it combines elements that could potentially influence various neurotransmitter systems. For instance, the pyrrolidinone ring is known to exhibit pharmacological activity at several sites, including serotonin and dopamine receptors, which are critical in modulating mood and cognitive functions.

The 4-methylphenoxy group is another key feature that warrants detailed investigation. This substituent not only influences the electronic properties of the molecule but also plays a role in determining its solubility and bioavailability. In drug development, optimizing these physicochemical properties is essential for achieving effective therapeutic outcomes. Preliminary computational studies suggest that the presence of this group could enhance the compound’s ability to cross the blood-brain barrier, a crucial factor for central nervous system (CNS) drugs.

In the context of current research trends, 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one represents an intriguing candidate for further pharmacological evaluation. Its structural features suggest potential applications not only in CNS disorders but also in other therapeutic areas where modulation of neurotransmitter activity is relevant. For example, its dual interaction with serotonin and dopamine receptors could make it a viable candidate for treating conditions such as depression or attention deficit hyperactivity disorder (ADHD).

The benzyl group in the molecule contributes to its overall stability and lipophilicity, which are critical factors in drug formulation and delivery. Additionally, the benzodiazole moiety’s known safety profile provides a foundation for assessing the compound’s tolerability. However, it is important to note that while benzodiazoles are widely used, their potential for dependence necessitates careful consideration in drug design.

Recent studies have demonstrated that incorporating heterocyclic structures into drug candidates can lead to enhanced pharmacological effects. The pyrrolidinone ring in 1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is one such heterocycle that has shown promise in various pharmacological contexts. Its ability to engage with multiple receptor types suggests that it may have broader therapeutic implications beyond traditional anxiolytic applications.

The CAS No. 847396-63-8 registry number ensures that researchers can reliably identify and reference this compound in their studies. As more research emerges on this molecule, it will be essential to correlate its structural features with its biological activity using high-throughput screening (HTS) and other experimental techniques. This approach will help elucidate the specific interactions that contribute to its observed pharmacological effects.

In conclusion, 1-benzyl-4-{1-(3-(4-methylphenoxy)propyl)-1H-imidazo[5(4H)][1(2H)]benzodiazol-l(5H)-on]-e represents a promising scaffold for further pharmaceutical development. Its unique combination of structural elements positions it as a candidate for treating a range of neurological and psychiatric disorders. Continued investigation into its pharmacological profile will be crucial for determining its potential as a therapeutic agent.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD